Terbinafine-d7 Hydrochloride

Description

Fundamental Principles of Isotopic Labeling in Drug Development and Analysis

Isotopic labeling is a technique where atoms within a molecule are replaced by their isotopes—atoms of the same element with a different number of neutrons. musechem.com In pharmaceutical research, stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. metsol.comsymeres.com These labeled compounds are chemically identical to their unlabeled counterparts and participate in the same biological processes. metsol.com Their key advantage lies in their increased mass, which allows them to be distinguished from the naturally occurring drug in biological samples using mass spectrometry. nih.govclearsynth.com This ability to differentiate and trace the labeled compound is fundamental to modern drug development, enabling precise studies of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com

The Strategic Role of Deuterium Incorporation in Pharmaceutical Analogs

Deuterium, a stable isotope of hydrogen, plays a particularly strategic role in the development of pharmaceutical analogs. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. assumption.edu This difference, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve breaking this bond. symeres.comassumption.edu By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, researchers can create "deuterated" drugs with improved pharmacokinetic profiles, such as reduced clearance rates and longer half-lives. symeres.comnih.gov This can potentially lead to lower or less frequent dosing. assumption.edu Beyond creating more stable drugs, deuterium labeling is crucial for creating high-quality internal standards for quantitative bioanalysis. clearsynth.comacanthusresearch.com

Overview of Terbinafine-d7 Hydrochloride within the Context of Advanced Pharmaceutical Research

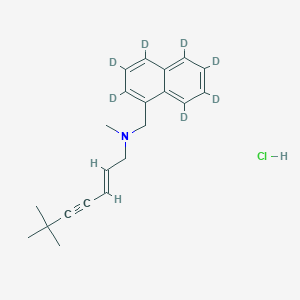

This compound is the deuterium-labeled analog of Terbinafine (B446) Hydrochloride, an antifungal medication. veeprho.comchemicalbook.com In this compound, seven hydrogen atoms on the naphthalene (B1677914) ring of the terbinafine molecule have been replaced with deuterium atoms. veeprho.compharmaffiliates.com Its primary and critical role in advanced pharmaceutical research is to serve as an internal standard for the highly accurate quantification of terbinafine in biological matrices like plasma and skin tissue. veeprho.comshu.ac.uknih.gov

The use of this compound as an internal standard significantly enhances the reliability and precision of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comnih.gov Because it behaves almost identically to the unlabeled terbinafine during sample extraction, chromatography, and ionization, it can effectively compensate for variations in these processes, leading to more accurate and reproducible results. acanthusresearch.comscispace.com This is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, where precise concentration measurements are paramount. veeprho.comnih.gov

Key Properties of this compound

| Property | Value |

| Chemical Name | (E)-N,6,6-trimethyl-N-((naphthalen-1-yl-d7)methyl)hept-2-en-4-yn-1-amine, hydrochloride (1:1) veeprho.com |

| Parent Drug | Terbinafine veeprho.com |

| Molecular Formula | C₂₁H₁₉D₇ClN pharmaffiliates.comacanthusresearch.com |

| Primary Application | Internal standard for quantitative analysis of Terbinafine veeprho.comchemicalbook.comnih.gov |

| Analytical Techniques | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) shu.ac.uknih.gov |

Research Findings on the Application of this compound

Numerous studies have demonstrated the successful application of this compound as an internal standard. For instance, a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of terbinafine in human plasma, utilizing Terbinafine-d7 as the internal standard. nih.govresearchgate.netdntb.gov.ua This method, which showed excellent linearity and precision, was successfully applied to a bioequivalence study. nih.gov

In another study investigating the absorption of terbinafine hydrochloride into a living skin equivalent model, this compound was used as the internal standard for quantitative mass spectrometry imaging (QMSI) and LC-MS/MS analysis. shu.ac.uk The use of the deuterated standard allowed for the accurate normalization of the analyte signal, enabling precise quantification of the drug within the different layers of the skin model. shu.ac.uk These research findings underscore the critical role of this compound in generating robust and reliable data in pharmaceutical research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H26ClN |

|---|---|

Molecular Weight |

334.9 g/mol |

IUPAC Name |

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;/i6D,7D,10D,11D,12D,13D,14D; |

InChI Key |

BWMISRWJRUSYEX-MDEWEQOFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)C/C=C/C#CC(C)(C)C)[2H])[2H].Cl |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Terbinafine Analogs

Chemical Synthesis Pathways for Terbinafine-d7 Hydrochloride

The synthesis of the terbinafine (B446) backbone generally involves the coupling of two key precursors: a side chain containing the enyne structure and the N-methyl-1-naphthalenemethane moiety. google.comgoogle.com For this compound, the deuterium (B1214612) atoms are located on the naphthalene (B1677914) ring. synzeal.comscbt.com This specificity dictates that the deuteration step must target the naphthalene precursor.

The most logical precursor for deuteration is N-methyl-1-naphthalenemethanamine or a related naphthalene-based starting material. sci-hub.se The integration of deuterium is typically achieved through a process known as H-D (hydrogen-deuterium) exchange. In this process, the naphthalene precursor is treated with a deuterium source under conditions that facilitate the replacement of hydrogen atoms with deuterium. The most common and readily available deuterium source for this purpose is heavy water (D₂O). mdpi.com The synthesis then proceeds by coupling the now deuterated (naphthalen-1-yl-d7)methanamine derivative with the appropriate non-deuterated side-chain, (E)-6,6-dimethylhept-2-en-4-ynal, followed by reductive amination.

The conditions for both the deuteration and the main synthesis steps are critical for achieving a good yield and high purity. The synthesis of the terbinafine molecule often employs a palladium catalyst system to form the enyne bond and ensure the correct stereochemistry. google.com

For the deuteration of the naphthalene ring, a common method is palladium-catalyzed H-D exchange. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst in the presence of D₂O. mdpi.com The reaction may require elevated temperatures and pressures to achieve a high level of deuterium incorporation across the aromatic ring. Other catalytic systems can also be employed for H-D exchange on aromatic compounds. The choice of catalyst is crucial to ensure that the deuteration is selective to the desired positions and does not cause unwanted side reactions.

Terbinafine is the (E)-isomer of N,6,6-trimethyl-N-(1-naphthylmethyl)hept-2-en-4-yn-1-amine. The stereochemistry of the double bond is crucial. Synthetic routes are designed to be highly stereoselective to produce the trans (E) isomer almost exclusively over the cis (Z) isomer. google.com This is often achieved using palladium catalysts that selectively catalyze the reaction to form the desired isomer. google.com

Isotopic fidelity refers to the accuracy of the deuterium labeling—ensuring that the deuterium atoms are present at the correct seven positions on the naphthalene ring and that the isotopic enrichment is high. synzeal.com The stereoselective synthesis of the backbone is conducted independently of the deuteration step, which is performed on the precursor. The integrity of the C-D bonds is generally stable under the conditions used for the subsequent coupling reactions. The final confirmation of both stereochemistry and isotopic labeling is performed using the analytical techniques described below.

Purification and Isolation Techniques for Deuterated Products

After the synthesis is complete, the crude Terbinafine-d7 must be purified to remove unreacted starting materials, catalysts, and any side products. A multi-step purification process is typically employed. Initial purification may involve extraction and washing steps. wipo.int This is commonly followed by column chromatography over silica (B1680970) gel to separate the target compound from impurities based on polarity.

To obtain the final high-purity product required for use as an analytical standard, High-Performance Liquid Chromatography (HPLC) is often used as a final purification step. lgcstandards.com Once the purified Terbinafine-d7 free base is obtained, it is converted to the hydrochloride salt. This is typically done by dissolving the base in a suitable organic solvent, such as ethyl acetate, and treating it with a solution of hydrochloric acid (HCl). wipo.int The resulting this compound salt, being less soluble, precipitates out of the solution and can be isolated by filtration, washed, and dried. The final product's purity is often required to be greater than 95%. lgcstandards.com

Spectroscopic and Chromatographic Confirmation of Isotopic Enrichment and Structural Integrity

To be certified as an internal standard, the final product must undergo rigorous analytical testing to confirm its structure, purity, and the extent of deuterium labeling. This is accomplished using a combination of chromatographic and spectroscopic methods.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to determine the purity of the compound. nih.govresearchgate.net The method separates the sample into its components, and a detector measures the amount of each. A single, sharp peak at the expected retention time for Terbinafine indicates a high degree of purity. These methods are often coupled with mass spectrometry for definitive identification.

Mass Spectrometry (MS): This is the most critical technique for confirming successful deuteration. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since deuterium is about twice as heavy as hydrogen, the molecular weight of Terbinafine-d7 is 7 atomic mass units higher than that of unlabeled Terbinafine. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. For Terbinafine-d7, the fragment ion containing the deuterated naphthalene ring will also show a corresponding mass shift, confirming the location of the deuterium atoms. researchgate.netresearchgate.netbioone.org

| Compound | Ionization Mode | Parent Ion Transition (m/z) | Key Fragment Ion (m/z) | Reference |

|---|---|---|---|---|

| Terbinafine | Positive ESI | 292.2 → 141.1 | 141.1 (Naphthylmethyl fragment) | researchgate.netresearchgate.net |

| Terbinafine-d7 | Positive ESI | 299.1 → 148.2 | 148.2 (Deuterated Naphthylmethyl fragment) | researchgate.netresearchgate.netbioone.org |

| Technique | Purpose | Expected Result for this compound |

|---|---|---|

| HPLC/UPLC | Purity Assessment & Identity | A single major peak with the expected retention time, confirming high purity (>95%). |

| Mass Spectrometry (MS/MS) | Confirmation of Isotopic Enrichment and Molecular Weight | Parent ion (m/z) is ~7 units higher than unlabeled Terbinafine. Fragmentation pattern confirms deuterium location on the naphthalene ring. |

| Proton NMR (¹H NMR) | Structural Confirmation and Location of Deuterium | Absence of signals from the 7 aromatic protons of the naphthalene ring. Presence of all other expected signals. |

Advanced Bioanalytical Method Development and Validation Utilizing Terbinafine D7 Hydrochloride As an Internal Standard

Principles of Stable Isotope Labeled Internal Standard Application in Mass Spectrometry-Based Assays

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for various analytical variabilities. tandfonline.com Terbinafine-d7 Hydrochloride, a deuterated analog of Terbinafine (B446), is an ideal internal standard because it is chemically almost identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z). scioninstruments.com This near-identical chemical behavior ensures that both the analyte and the internal standard experience similar conditions during sample preparation, chromatography, and ionization.

Biological matrices, such as plasma and urine, are complex environments containing numerous endogenous compounds that can interfere with the ionization of the target analyte in a mass spectrometer. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, thereby compromising the accuracy and reproducibility of the analytical method. chromatographyonline.com

Stable isotope-labeled internal standards like this compound are pivotal in correcting for these matrix effects. clearsynth.com Since the SIL internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the analyte. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement caused by the matrix is effectively normalized, leading to a more robust and reliable measurement. texilajournal.com

The primary goal of using an internal standard is to improve the accuracy and precision of quantitative analysis. clearsynth.com this compound allows for precise determination of Terbinafine concentration by correcting for variations that can occur at multiple stages of the analytical process, including:

Sample Extraction: Losses during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will affect both the analyte and the internal standard to a similar degree.

Injection Volume: Minor variations in the injected sample volume are compensated for by the ratiometric measurement.

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time are corrected as both compounds are measured simultaneously. scioninstruments.com

The use of a deuterated internal standard like Terbinafine-d7 has been shown to yield excellent precision, with intra- and inter-batch precision values often below 5%. nih.govdntb.gov.ua

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methodologies for this compound

UPLC-MS/MS has emerged as a powerful technique for the rapid and sensitive quantification of drugs in biological matrices. The use of sub-2 µm particle columns in UPLC allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

The choice of the chromatographic column and mobile phase is critical for achieving good separation of the analyte from matrix components and ensuring a stable and reproducible retention time. For the analysis of Terbinafine and its deuterated internal standard, reversed-phase columns are commonly employed.

A frequently used column is the BEH C18 (50 × 2.1 mm, 1.7 μm), which provides excellent peak shape and resolution. nih.govresearchgate.net The mobile phase often consists of an organic solvent, such as acetonitrile or methanol, and an aqueous component containing a modifier like ammonium formate or formic acid to control the pH and improve ionization efficiency. nih.govresearchgate.net A common mobile phase composition is a mixture of acetonitrile and 8.0 mM ammonium formate at a pH of 3.5 (85:15, v/v) under isocratic elution. nih.govdntb.gov.ua

| Parameter | Details |

| Chromatographic Column | BEH C18 (50 × 2.1 mm, 1.7 μm) |

| Mobile Phase | Acetonitrile and 8.0 mM Ammonium Formate (pH 3.5) (85:15, v/v) |

| Elution Mode | Isocratic |

Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of Terbinafine and this compound. nih.govsemanticscholar.org The optimization of ESI parameters, such as capillary voltage, source temperature, and gas flows, is crucial for maximizing the signal intensity.

Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For Terbinafine, the precursor to product ion transition is typically monitored at m/z 292.2 → 141.1. nih.govdntb.gov.ua For the internal standard, this compound, the transition is monitored at m/z 299.1 → 148.2. nih.govdntb.gov.ua

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Terbinafine | 292.2 | 141.1 |

| Terbinafine-d7 | 299.1 | 148.2 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications with this compound

LC-MS/MS methods utilizing this compound as an internal standard have been successfully developed, validated, and applied to various bioanalytical studies, particularly for determining Terbinafine concentrations in human plasma. nih.gov These methods are characterized by their high sensitivity, selectivity, and throughput.

A common sample preparation technique is protein precipitation with acetonitrile, which is simple and fast. nih.govnih.gov After precipitation and centrifugation, the supernatant can be directly injected into the LC-MS/MS system.

Validated LC-MS/MS methods have demonstrated good linearity over a wide concentration range, for instance, from 2.00 to 1200 ng/mL. nih.gov The accuracy and precision of these methods fall within the acceptable limits set by regulatory guidelines, with intra- and inter-batch precision typically being less than 8.2% and accuracy deviations ranging from -6.5% to 10.2%. nih.gov These robust methods have been successfully applied to bioequivalence studies of Terbinafine hydrochloride tablets in healthy subjects. nih.gov

| Parameter | Details |

| Sample Preparation | Acetonitrile Protein Precipitation |

| Chromatographic Column | C18 column |

| Mobile Phase | 0.1% Formic Acid in Water (A) and Methanol (B) |

| Flow Rate | 0.8 mL/min (Gradient Elution) |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transition (Terbinafine) | m/z 292.5 → 141.1 |

| MRM Transition (Terbinafine-d7) | m/z 299.5 → 148.1 |

| Linearity Range | 2.00–1200 ng/mL |

Sample Preparation Techniques

Effective sample preparation is a critical step in the bioanalytical workflow, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample.

Protein Precipitation: This is a widely used method for the rapid removal of proteins from plasma or serum samples. Acetonitrile is a common precipitating agent. In a bioequivalence study of terbinafine hydrochloride tablets, a protein precipitation method using acetonitrile was employed with Terbinafine-d7 as the internal standard ijnrd.org. Following the addition of acetonitrile to the plasma samples, the precipitated proteins are separated by centrifugation, and the resulting supernatant, containing the analyte and internal standard, is directly injected into the liquid chromatography-mass spectrometry (LC-MS) system nih.gov. This technique is favored for its simplicity and high-throughput nature.

Liquid-Liquid Extraction (LLE): LLE is another prevalent technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. A high-throughput and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of terbinafine in human plasma utilized LLE. In this method, terbinafine and the internal standard, Terbinafine-d7, were extracted from 100 μL of human plasma using a solvent mixture of ethyl acetate and n-hexane (80:20, v/v) nih.gov. This approach offers the advantage of providing a cleaner extract compared to protein precipitation, which can lead to reduced matrix effects and improved assay sensitivity nih.gov.

| Technique | Principle | Advantages | Disadvantages | Example Application with this compound |

| Protein Precipitation | Addition of a solvent (e.g., acetonitrile) to denature and precipitate proteins. | Fast, simple, high-throughput. | May result in less clean extracts and potential for matrix effects. | Bioequivalence study of terbinafine tablets in human plasma ijnrd.org. |

| Liquid-Liquid Extraction | Partitioning of the analyte and internal standard between two immiscible liquid phases. | Provides cleaner extracts, reduces matrix effects, can concentrate the analyte. | More labor-intensive and time-consuming than protein precipitation. | UPLC-MS/MS method for terbinafine quantification in human plasma nih.gov. |

Gradient and Isocratic Elution Strategies

Chromatographic separation is a crucial component of bioanalytical methods, and the choice between gradient and isocratic elution can significantly impact the performance of the assay.

Isocratic Elution: In this strategy, the composition of the mobile phase remains constant throughout the chromatographic run. An isocratic elution was employed in a UPLC-MS/MS method for terbinafine analysis, where the mobile phase consisted of acetonitrile and 8.0 mM ammonium formate (pH 3.5) in an 85:15 (v/v) ratio nih.gov. This approach is generally simpler to implement and can provide highly reproducible retention times.

Gradient Elution: This strategy involves changing the composition of the mobile phase during the separation process. This is particularly useful for analyzing complex mixtures with components that have a wide range of polarities. A bioanalytical method for a bioequivalence study of terbinafine hydrochloride tablets utilized a gradient elution program with a C18 chromatographic column. The mobile phases consisted of 0.1% formic acid in water (A) and methanol (B), with a flow rate of 0.8 mL/min ijnrd.org. The United States Pharmacopoeia also describes a high-performance liquid chromatography (HPLC) method for terbinafine assay that uses a gradient elution with a mobile phase composed of a buffer, acetonitrile, and methanol nih.govresearchgate.net. Gradient elution allows for the efficient separation of a broader range of analytes in a single run and can improve peak shape for late-eluting compounds.

| Elution Strategy | Mobile Phase Composition | Advantages | Considerations | Example Application with this compound |

| Isocratic | Constant throughout the run. | Simple, reproducible retention times. | May not be suitable for complex samples with a wide polarity range. | UPLC-MS/MS method for terbinafine in human plasma nih.gov. |

| Gradient | Varies during the run. | Better resolution for complex mixtures, improved peak shape, shorter analysis times for broad polarity ranges. | Requires more complex instrumentation and method development. | Bioequivalence study of terbinafine tablets in human plasma ijnrd.org. |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Studies

MALDI-MSI is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section without the need for labeling. This technology has significant applications in drug development, enabling the direct assessment of drug penetration and localization in target tissues.

Integration of this compound for Quantitative Imaging

For quantitative MALDI-MSI (QMSI), the use of an internal standard is crucial to correct for variations in ionization efficiency across different tissue regions. This compound has been successfully integrated as an internal standard for the QMSI of terbinafine in a living skin equivalent (LSE) model. In these studies, a micro-spotting technique was used to apply both the analytical standard (terbinafine) and the internal standard (Terbinafine-d7) directly onto the tissue section. This approach mimics the ionization response of the drug within the tissue, allowing for the generation of a calibration curve and the absolute quantification of the drug in specific regions of the tissue model.

Methodological Considerations for In Vitro Tissue Models

The use of in vitro tissue models, such as LSEs, in conjunction with MALDI-MSI offers a valuable platform for preclinical drug absorption and distribution studies. When using this compound as an internal standard in these models, several methodological factors are important:

Homogeneous Application: Ensuring a uniform application of the internal standard across the tissue section is critical for accurate quantification.

Matrix Selection and Application: The choice of MALDI matrix and its application method can significantly impact the ionization of both the analyte and the internal standard.

Spatial Resolution: The desired level of detail in the distribution map will dictate the required spatial resolution of the MALDI-MSI experiment.

Rigorous Method Validation for this compound-Based Assays

The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for its intended purpose. Regulatory guidelines provide a framework for the validation of key performance characteristics.

Assessment of Selectivity and Sensitivity (Lower Limit of Quantification)

Selectivity: This parameter assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In methods utilizing this compound, selectivity is typically evaluated by analyzing blank plasma samples from multiple sources to ensure no significant interference is observed at the retention times of terbinafine and the internal standard.

Sensitivity: The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. A UPLC-MS/MS method for terbinafine in human plasma, using Terbinafine-d7 as the internal standard, demonstrated a good linearity over a concentration range of 1.00 to 2000 ng/mL, with the LLOQ being 1.00 ng/mL nih.gov. Another LC-MS/MS method reported an even lower LLOQ of 0.0000679 µg/mL (or 0.0679 ng/mL) in human and minipig plasma nih.gov. The determination of the LLOQ is critical for studies where low concentrations of the drug are expected.

| Validation Parameter | Definition | Assessment in this compound Assays | Reported Values |

| Selectivity | The ability to measure the analyte unequivocally in the presence of other components. | Analysis of blank biological matrices to check for interferences at the retention times of terbinafine and Terbinafine-d7. | No significant interferences reported in validated methods. |

| Sensitivity (LLOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | Determined by analyzing samples with known low concentrations of terbinafine and assessing accuracy and precision. | 1.00 ng/mL in human plasma nih.gov. 0.0679 ng/mL in human and minipig plasma nih.gov. |

Establishment of Linearity and Calibration Curve Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the quantification of terbinafine in human plasma, linearity is established by analyzing a series of calibration standards prepared by spiking known concentrations of terbinafine into a blank biological matrix. This compound is added at a constant concentration to all standards, quality control (QC) samples, and unknown study samples. The method's response is determined by calculating the peak area ratio of the analyte (terbinafine) to the internal standard (this compound).

Multiple studies have demonstrated the successful establishment of linearity for terbinafine quantification using terbinafine-d7 as an IS over various concentration ranges. For instance, one ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method showed excellent linearity from 1.00 to 2000 ng/mL in human plasma. nih.govsemanticscholar.org Another rapid, simple, and selective LC-MS/MS method established a linear range of 2.00 to 1200 ng/mL. nih.govresearchgate.net The linearity is typically evaluated by a weighted linear regression analysis (e.g., 1/x or 1/x²) of the peak area ratios against the nominal concentrations. The acceptance criterion for linearity is generally a correlation coefficient (r²) of 0.99 or greater.

The following table summarizes the calibration curve parameters from a representative study:

| Parameter | Value |

| Concentration Range | 1.00 - 2000 ng/mL |

| Regression Equation | y = ax + b |

| Weighting Factor | 1/x² |

| Correlation Coefficient (r²) | ≥ 0.9984 |

This table presents typical calibration curve data for the analysis of terbinafine in human plasma using this compound as an internal standard.

Evaluation of Extraction Efficiency and Matrix Effect

The efficiency of the extraction process and the potential influence of the biological matrix on the analytical results are critical parameters to assess during method validation.

Extraction Efficiency , often referred to as recovery, measures the effectiveness of the sample preparation procedure in extracting the analyte and internal standard from the biological matrix. It is typically determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. For terbinafine analysis, a liquid-liquid extraction (LLE) with a solvent mixture such as ethyl acetate-n-hexane (80:20, v/v) or a protein precipitation method using acetonitrile are common techniques. nih.govnih.gov Consistent and reproducible recovery for both terbinafine and this compound is essential. The use of a stable isotope-labeled internal standard like terbinafine-d7 helps to compensate for potential variability in the extraction process.

Matrix Effect refers to the alteration of ionization efficiency of the analyte and internal standard due to co-eluting, interfering substances from the biological matrix. It is a significant concern in LC-MS/MS analyses. The matrix effect is evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of a pure standard solution. A normalized matrix factor is often calculated using the internal standard to ensure that any observed effect is consistent between the analyte and the IS. The coefficient of variation (%CV) of the matrix factor across different lots of the biological matrix should be within acceptable limits, typically ≤15%.

The following table provides representative data on extraction recovery and matrix effect for terbinafine and its deuterated internal standard:

| Compound | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Terbinafine | 5.0 | 85.2 | 98.7 |

| 500.0 | 86.1 | 99.2 | |

| 1500.0 | 84.9 | 98.5 | |

| Terbinafine-d7 HCl | 100.0 | 85.5 | 99.0 |

This table illustrates typical extraction recovery and matrix effect data for low, medium, and high QC concentrations of terbinafine and a single concentration of the internal standard.

Long-Term and Short-Term Stability of Analytical Samples

Stability testing is fundamental to ensure that the concentration of the analyte in a sample does not change from the time of collection to the time of analysis. For bioanalytical methods, stability is assessed under various conditions that mimic sample handling and storage.

Short-Term Stability evaluates the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample handling and processing time. For example, samples might be kept on the benchtop for 4 to 24 hours before being analyzed.

Long-Term Stability is determined by storing spiked matrix samples at a specified temperature (e.g., -20°C or -70°C) for an extended period. The duration of this assessment should be equal to or longer than the time from sample collection to the completion of the analysis of all study samples.

In addition to these, freeze-thaw stability (evaluating the impact of repeated freezing and thawing cycles) and post-preparative stability (assessing the stability of the processed samples in the autosampler) are also crucial components of stability validation.

For all stability evaluations, the mean concentration of the stability samples is compared against the nominal concentration. The deviation should be within ±15% of the nominal value. The use of this compound as an internal standard is crucial in these assessments as it is expected to degrade at a similar rate to the unlabeled analyte, thus ensuring the accuracy of the measurements even if some degradation occurs.

The table below presents a summary of typical stability data for terbinafine in human plasma:

| Stability Condition | Duration | Temperature | Mean Accuracy (%) | Precision (%CV) |

| Short-Term (Bench-Top) | 8 hours | Room Temperature | 98.5 - 102.1 | ≤ 5.0 |

| Long-Term | 90 days | -70°C | 97.2 - 103.5 | ≤ 6.2 |

| Freeze-Thaw Cycles | 3 cycles | -70°C to RT | 96.8 - 101.7 | ≤ 5.8 |

| Post-Preparative | 24 hours | 4°C | 99.1 - 102.9 | ≤ 4.5 |

This table summarizes the results of various stability assessments for terbinafine QC samples in human plasma, demonstrating the analyte's stability under different storage and handling conditions.

Pharmacokinetic and Metabolic Research Applications of Terbinafine D7 Hydrochloride in Controlled Systems

Tracer Studies for Investigating Drug Distribution in In Vitro and Ex Vivo Models

In the realm of dermatological research, understanding how a topically applied drug distributes within the skin is paramount. Terbinafine-d7 Hydrochloride serves as a critical tracer in such investigations, particularly in in vitro and ex vivo models that mimic human skin.

The use of a deuterated internal standard is a cornerstone of quantitative mass spectrometry imaging (QMSI). This advanced analytical technique allows for the visualization and quantification of a drug's distribution within a tissue sample. By incorporating a known amount of this compound into the experimental setup, researchers can correct for variations that may occur during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results. This approach has been successfully employed to map the distribution of therapeutic agents in biological tissues with high precision.

In Vitro Metabolic Profiling and Metabolite Identification Using Deuterated Analogs

The metabolism of a drug is a complex process involving various enzymes that can alter its structure and activity. This compound is instrumental in elucidating these metabolic pathways in a laboratory environment.

Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450 interactions)

Terbinafine (B446) is known to be metabolized by several cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug metabolism. Studies have identified that multiple CYP isozymes are involved in the biotransformation of terbinafine. The major metabolic pathways include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.

Research has pinpointed specific CYP enzymes responsible for these transformations. For instance, N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2, while deamination is mainly carried out by CYP3A4. Dihydrodiol formation is attributed to CYP2C9 and CYP1A2, and side chain oxidation involves CYP1A2, CYP2C8, CYP2C9, and CYP2C19. Furthermore, terbinafine itself has been shown to be a potent competitive inhibitor of CYP2D6.

Elucidation of Metabolic Pathways via Deuterium (B1214612) Exchange

The presence of deuterium atoms at specific positions in the this compound molecule provides a unique advantage in identifying metabolites. When the drug is metabolized, the deuterium atoms can be retained or lost, leading to characteristic mass shifts in the resulting metabolites when analyzed by mass spectrometry. This "deuterium exchange" phenomenon, or lack thereof, can provide valuable clues about the metabolic reactions that have occurred. By comparing the mass spectra of the metabolites of terbinafine and this compound, researchers can more confidently identify the structures of the metabolites and the metabolic pathways involved.

Application in Quantitative Bio-Distribution Studies in Living Skin Equivalent Models

Living skin equivalent (LSE) models are three-dimensional cultures of human skin cells that provide a more physiologically relevant system for studying drug absorption and distribution compared to traditional cell cultures or animal models.

A notable application of this compound is its use as an internal standard in quantitative mass spectrometry imaging (QMSI) to determine the distribution of terbinafine in LSEs. In one such study, researchers used this technique to assess the penetration of terbinafine hydrochloride into the epidermal layer of a full-thickness LSE model. The inclusion of this compound was crucial for achieving accurate quantification of the drug within the different layers of the skin model.

The following interactive table summarizes the findings of a study that quantified terbinafine hydrochloride in the epidermis of a living skin equivalent model using QMSI with this compound as an internal standard, comparing it with LC-MS/MS measurements.

| Penetration Enhancer Concentration | Terbinafine Concentration (mg/g tissue) - QMSI | Terbinafine Concentration (mg/g tissue) - LC-MS/MS |

| 10% Dimethyl Isosorbide (DMI) | 0.20 ± 0.072 | 0.28 ± 0.040 |

| 50% Dimethyl Isosorbide (DMI) | 0.69 ± 0.23 | 0.66 ± 0.057 |

Mechanistic Investigations of Drug Transport and Cellular Uptake in Research Models

Understanding how a drug crosses cell membranes and is taken up by cells is fundamental to pharmacology. While direct studies detailing the use of this compound for investigating its transport and cellular uptake are limited, the principles of using stable isotope-labeled compounds in such research are well-established.

By using this compound, researchers can differentiate the externally applied drug from any endogenous compounds, allowing for a clear and accurate measurement of its uptake into cells. This is particularly useful in studies employing techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular drug concentrations. The distinct mass of the deuterated analog ensures that the measurements are specific to the drug being studied, avoiding interference from other cellular components. This approach can be applied to various research models, including cultured skin cells, to investigate the mechanisms of terbinafine transport across cellular membranes.

Role of Terbinafine D7 Hydrochloride in Pharmaceutical Quality Control and Reference Standard Development

Utilization as a Certified Reference Standard for Active Pharmaceutical Ingredient (API) Analysis

Terbinafine-d7 Hydrochloride serves as a certified reference material (CRM) for the analysis of the API, Terbinafine (B446). axios-research.comlgcstandards.comsigmaaldrich.com As a reference standard, it provides a benchmark for qualitative identification and quantitative measurement. Pharmaceutical secondary standards are qualified as CRMs and are suitable for a range of applications, including pharma release testing and method development. sigmaaldrich.com These standards are produced and certified under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, which ensures their identity, purity, and concentration are accurately characterized and documented. sigmaaldrich.compharmaffiliates.com

In quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard (IS). nih.govnih.govresearchgate.net An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality control samples in an analysis. scioninstruments.comlibretexts.org Because the SIL-IS is chemically almost identical to the analyte (Terbinafine), it exhibits very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. wikipedia.orgkcasbio.com Any physical or chemical variations during the analytical process, such as sample loss during preparation or fluctuations in instrument response, will affect both the analyte and the internal standard to the same degree. libretexts.orgmasontechnology.ie By measuring the ratio of the analyte's response to the internal standard's response, analysts can compensate for these variations, leading to significantly improved accuracy and precision in the quantification of the Terbinafine API. wikipedia.orgmasontechnology.ie This approach ensures that the analytical results are traceable to pharmacopoeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). axios-research.comsigmaaldrich.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1185240-27-0 synzeal.comaxios-research.com |

| Molecular Formula | C₂₁H₁₈D₇N·HCl synzeal.comaxios-research.com |

| Molecular Weight | ~334.93 g/mol pharmaffiliates.com |

| Application | Internal Standard, Reference Standard synzeal.comnih.govaxios-research.com |

| Typical Analytical Method | LC-MS/MS nih.govnih.govresearchgate.net |

Integration in Analytical Method Validation (AMV) Protocols for Drug Substance and Drug Product

Analytical Method Validation (AMV) is a critical requirement of regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure that an analytical method is suitable for its intended purpose. This compound is integral to the validation of methods used to quantify Terbinafine in both the drug substance (API) and the final drug product. synzeal.comaxios-research.com Its use as an internal standard is a cornerstone of robust bioanalytical method validation, particularly for LC-MS/MS assays. nih.govkcasbio.comresearchgate.netnih.gov

Regulatory guidelines for bioanalytical method validation necessitate the assessment of several key parameters. The inclusion of a SIL-IS like Terbinafine-d7 allows for rigorous evaluation of:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govnih.gov Using a SIL-IS minimizes variability, leading to better precision and accuracy. chromforum.org

Linearity and Range: The concentration range over which the method is linear, accurate, and precise. nih.govresearchgate.net

Matrix Effect: The influence of other components in the sample matrix on the ionization of the analyte. A co-eluting SIL-IS is the most effective tool for normalizing matrix effects, as it is subject to the same ion suppression or enhancement as the analyte. kcasbio.com

Recovery: The efficiency of the extraction process. The ratio of analyte to the SIL-IS corrects for any inconsistencies in recovery. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.govnih.gov

Numerous studies have successfully developed and validated high-throughput UPLC-MS/MS methods for Terbinafine in human plasma using Terbinafine-d7 as the internal standard, demonstrating its suitability for bioequivalence and pharmacokinetic studies. nih.govnih.govresearchgate.netresearchgate.net

Table 2: Example Validation Parameters from a UPLC-MS/MS Method for Terbinafine using Terbinafine-d7 IS

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 1.00 to 2000 ng/mL (r² ≥ 0.9984) | nih.gov |

| Intra-batch Precision (%CV) | 1.8 - 3.2% | nih.gov |

| Inter-batch Precision (%CV) | 2.1 - 4.5% | nih.gov |

| MS/MS Ion Transition (Terbinafine) | m/z 292.2 → 141.1 | nih.gov |

| MS/MS Ion Transition (Terbinafine-d7) | m/z 299.1 → 148.2 | nih.gov |

Application in Quality Control (QC) of Research Batches and Impurity Profiling

In the pharmaceutical industry, Quality Control (QC) ensures that each batch of a drug meets its specified quality standards. This compound is employed in QC applications during both the synthesis and formulation stages of drug development. synzeal.comaxios-research.com By serving as an internal standard in QC release testing, it ensures the consistency and accuracy of the potency and purity measurements of newly synthesized batches of Terbinafine. alfa-chemistry.com

Furthermore, this compound is a valuable tool for impurity profiling. Pharmaceutical impurities are unwanted chemicals that can arise during synthesis or degradation of the drug substance. veeprho.com Regulatory agencies require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product. pharmaffiliates.com Deuterated standards play a crucial role in the identification and qualification of process-related impurities and degradation products. pharmaffiliates.com When a known impurity standard is unavailable, a deuterated analogue of the main API can be used to estimate the concentration of the impurity, assuming a similar response factor in the detector. This is particularly useful in stability studies where the formation of degradation products is monitored over time. pharmaffiliates.comclearsynth.com

Conformance with Pharmacopoeial and Regulatory Research Guidelines for Deuterated Standards

The use of deuterated standards like this compound is not only a scientific best practice but is also in conformance with guidelines from major pharmacopoeias and regulatory bodies. Suppliers of these reference standards ensure they are manufactured to be compliant with regulatory guidelines and meet global pharmacopoeial specifications. synzeal.comaxios-research.compharmaffiliates.com

Regulatory agencies, including the FDA and EMA, have issued guidance on bioanalytical method validation that strongly encourages the use of stable isotope-labeled internal standards for quantitative LC-MS assays whenever possible. kcasbio.comnih.gov The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in their assay validations. kcasbio.com The rationale is that SIL-IS are considered the "gold standard" for internal standards in mass spectrometry because they most effectively compensate for matrix effects and other sources of variability, leading to more robust and reliable data. kcasbio.comnih.gov Using a less suitable analogue (a surrogate internal standard) can lead to unreliable data and may be rejected by regulatory agencies. kcasbio.com Therefore, the integration of this compound into analytical protocols aligns with the expectation of regulatory authorities for the development of high-quality, robust analytical methods suitable for supporting regulatory submissions. pharmaffiliates.commetsol.com

Emerging Research Paradigms and Future Directions for Terbinafine D7 Hydrochloride

Innovations in Isotopic Labeling Techniques for Complex Pharmaceutical Structures

The synthesis of isotopically labeled compounds, particularly those with complex structures like Terbinafine-d7 Hydrochloride, has been significantly advanced by recent innovations in labeling techniques. These methods aim to introduce deuterium (B1214612) atoms into specific molecular positions with high efficiency and selectivity, often at a late stage in the synthetic route to maximize utility and minimize cost. researchgate.net

One of the most impactful advancements is the refinement of Hydrogen Isotope Exchange (HIE) reactions. researchgate.netnih.gov These methods allow for the direct replacement of hydrogen atoms with deuterium. Modern HIE reactions often employ transition metal catalysts, such as iridium, palladium, and ruthenium, to achieve high selectivity under mild conditions. researchgate.netmdpi.com For a complex molecule like terbinafine (B446), this means that deuterium atoms can be introduced into the naphthalene (B1677914) ring system, as in this compound, without altering the core structure of the drug. This precise labeling is crucial for its use as an internal standard and for metabolic studies. nih.gov

Catalytic Transfer Deuteration represents another significant innovation, offering a safer and more convenient alternative to using pressurized deuterium gas. symeres.com This technique utilizes readily available deuterium donors, such as deuterated solvents, in the presence of a catalyst to introduce deuterium into the target molecule. symeres.com Furthermore, advancements in late-stage functionalization have expanded the toolkit for isotopic labeling, enabling the introduction of deuterium into complex molecules that were previously difficult to modify. nih.gov

The development of these techniques is critical for producing highly pure and accurately labeled compounds like this compound. The precision of the labeling directly impacts the reliability of the data generated in subsequent applications.

| Labeling Technique | Key Features & Advantages | Relevance for Complex Molecules |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D; High selectivity with transition metal catalysts (Ir, Pd, Ru). researchgate.netnih.govmdpi.com | Enables precise, late-stage labeling of specific positions in complex structures. researchgate.net |

| Catalytic Transfer Deuteration | Uses deuterium donors instead of D2 gas; Safer and more convenient. symeres.com | Offers a practical method for deuterating molecules with sensitive functional groups. |

| Late-Stage Functionalization | Introduction of deuterium at the final steps of synthesis. nih.gov | Maximizes efficiency and allows for the labeling of advanced intermediates and final drug compounds. |

Advanced Applications in Systems Biology and Pharmacometabolomics Research

This compound is a valuable tool in the fields of systems biology and pharmacometabolomics, which aim to provide a holistic understanding of how drugs affect biological systems. In these research areas, the primary role of deuterated compounds is to serve as highly accurate internal standards for quantitative analysis by mass spectrometry (MS). nih.govclearsynth.com

In pharmacometabolomics , which is the study of how an individual's metabolic profile influences their response to a drug, this compound can be used to precisely quantify the parent drug and its metabolites in biological samples. clearsynth.com The metabolism of terbinafine is complex, involving multiple cytochrome P450 (CYP) enzymes and leading to the formation of various metabolites, some of which may be reactive. technologynetworks.comrsc.orgmusechem.com By using this compound as an internal standard, researchers can accurately measure the levels of terbinafine and its metabolites, helping to elucidate the metabolic pathways and identify potential biomarkers of drug efficacy or toxicity. The known mass shift between the deuterated standard and the unlabeled analyte allows for clear differentiation in MS analysis, minimizing matrix effects and improving the accuracy of quantification. clearsynth.com

In the broader context of systems biology , understanding the on- and off-target effects of a drug is crucial. By enabling precise measurement of changes in the metabolome following drug administration, this compound can help researchers to map the broader biochemical impact of terbinafine. This can reveal unexpected effects on metabolic pathways that may be relevant to the drug's mechanism of action or potential side effects.

| Research Area | Application of this compound | Expected Insights |

| Pharmacometabolomics | Internal standard for accurate quantification of terbinafine and its metabolites. clearsynth.com | Elucidation of metabolic pathways, identification of biomarkers for drug response, and assessment of inter-individual variability in metabolism. technologynetworks.comrsc.orgmusechem.com |

| Systems Biology | Tool for precise measurement of metabolomic changes in response to terbinafine treatment. | Understanding of on- and off-target effects, mapping of drug-induced perturbations in metabolic networks. |

Development of Predictive Models Incorporating Deuterium Kinetic Isotope Effects

A significant area of emerging research is the development of computational models that can predict the metabolic fate of drugs, including the impact of isotopic labeling. The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom can slow down the rate of a chemical reaction, specifically the cleavage of the carbon-deuterium bond compared to a carbon-hydrogen bond. metsol.comclearsynth.com This effect can alter the pharmacokinetic properties of a drug. nih.govmetsol.com

Predictive models that incorporate the deuterium KIE are being developed to anticipate how deuteration will affect a drug's metabolism. researchgate.netrsc.org These models can be broadly categorized into ligand-based and structure-based approaches. rsc.orgLigand-based methods use the chemical structure of the drug to predict its metabolic properties, while structure-based methods , such as molecular docking, simulate the interaction of the drug with metabolic enzymes like CYPs. researchgate.netrsc.org

For a molecule like terbinafine, these models could be used to predict which sites of metabolism are most likely to be affected by deuteration. By understanding the reaction mechanisms of the CYP enzymes that metabolize terbinafine, researchers can use computational tools to estimate the magnitude of the KIE at different positions in the molecule. researchgate.net This information is invaluable for designing deuterated drugs with improved metabolic stability.

However, accurately predicting the in vivo consequences of deuteration remains challenging. The observed KIE is highly dependent on the specific enzyme, the substrate, and which step in the catalytic cycle is rate-limiting. researchgate.netmetsol.com Therefore, a successful predictive model must integrate detailed knowledge of the drug's metabolic pathways and the mechanisms of the enzymes involved. nih.gov

| Modeling Approach | Description | Application to Deuterated Drugs |

| Ligand-Based Models | Predict metabolic properties based on the drug's chemical structure. rsc.org | Can be trained with data on deuterated and non-deuterated compounds to predict metabolic switching and changes in clearance. |

| Structure-Based Models (e.g., Molecular Docking) | Simulate the binding of the drug to the active site of metabolic enzymes. researchgate.net | Can help identify potential sites of metabolism and predict how deuteration might alter binding and reactivity. |

Integration of this compound in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds. The integration of mass spectrometry into HTS workflows has created a need for reliable internal standards to ensure data quality and accuracy. nih.govyoutube.com this compound is ideally suited for this role in HTS assays involving the quantification of terbinafine.

In HTS assays that use liquid chromatography-mass spectrometry (LC-MS) to measure enzyme inhibition or drug metabolism, this compound can be added to each sample as an internal standard. clearsynth.comtexilajournal.com Because the deuterated standard has nearly identical physicochemical properties to the unlabeled drug, it experiences similar extraction efficiency and ionization effects in the mass spectrometer. texilajournal.com This co-elution and similar behavior allow for accurate normalization of the analytical signal, correcting for variations in sample preparation and instrument response. texilajournal.comresearchgate.net

The use of stable isotope-labeled internal standards like this compound is particularly advantageous in HTS for several reasons:

Increased Precision and Accuracy: It minimizes variability, leading to more reliable data. clearsynth.comresearchgate.net

Reduced Matrix Effects: It compensates for ion suppression or enhancement caused by complex biological matrices. clearsynth.comtexilajournal.com

Facilitation of Automation: The straightforward data analysis enabled by a reliable internal standard is well-suited for automated HTS platforms.

A practical example of its application is in bioequivalence studies, where the concentration of a drug in biological fluids needs to be accurately determined. One study on terbinafine hydrochloride tablets in human plasma specifically utilized Terbinafine-d7 as the internal standard for LC-MS/MS analysis, highlighting its importance in clinical and pharmaceutical research. ijnrd.org

| HTS Application | Role of this compound | Benefit |

| Enzyme Inhibition Assays | Internal standard for quantifying the product of an enzymatic reaction. | Accurate determination of inhibitor potency (e.g., IC50 values). |

| Metabolic Stability Screens | Internal standard for measuring the depletion of the parent drug over time. | Reliable assessment of a compound's metabolic stability. |

| Bioequivalence Studies | Internal standard for quantifying drug concentrations in biological matrices. ijnrd.org | Ensures accurate and precise measurement of drug levels for pharmacokinetic comparisons. texilajournal.comresearchgate.net |

Q & A

Q. What is the role of Terbinafine-d7 Hydrochloride in analytical method development?

this compound serves as a deuterated internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify unlabeled terbinafine in biological matrices. Its isotopic labeling minimizes matrix effects and enhances detection specificity. For example, in plasma studies, it corrects for variability during sample preparation and ionization . Methodological steps include spiking known concentrations of this compound into plasma samples prior to protein precipitation with acetonitrile or methanol, followed by LC-MS/MS analysis using transitions specific to the deuterated compound .

Q. How is isotopic purity validated for this compound in research settings?

Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Researchers assess the absence of unlabeled terbinafine and other impurities by comparing the mass-to-charge (m/z) ratios and spectral profiles against reference standards. For instance, a purity threshold of ≥98% is typically required, as specified by suppliers like Toronto Research Chemicals . Regular batch-to-batch verification ensures consistency, critical for minimizing quantification errors in pharmacokinetic studies.

Q. What are the best practices for handling and storing this compound to ensure stability?

The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation. Handling requires anhydrous conditions (e.g., glove boxes) to avoid hygroscopic effects. Safety protocols include wearing eye protection and gloves, as outlined in OSHA-compliant safety data sheets . Reconstitution in ethanol or acetonitrile (20 mM stock solutions) is recommended for experimental use, with aliquots prepared to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic study using this compound as an internal standard?

Key steps include:

- Sample Preparation : Spike this compound into plasma at a fixed concentration (e.g., 2 ng/mL) to normalize extraction efficiency .

- Chromatographic Separation : Use a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile to resolve terbinafine and its deuterated analog .

- Mass Spectrometry : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 328.2→268.1 for terbinafine; m/z 335.2→275.1 for Terbinafine-d7) to enhance specificity .

- Validation : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%) per FDA bioanalytical guidelines .

Q. What methodological approaches resolve discrepancies in extraction efficiency when using this compound?

Discrepancies often arise from matrix effects or incomplete protein precipitation. Solutions include:

- Matrix-Matched Calibration : Prepare calibration curves in drug-free plasma to account for endogenous interferences .

- Solid-Phase Extraction (SPE) : Replace protein precipitation with SPE cartridges (e.g., Oasis HLB) to improve recovery and reduce ion suppression .

- Ionization Efficiency Checks : Compare the signal intensity of this compound in neat solutions vs. spiked plasma to identify matrix-related suppression .

Q. How can LC-MS/MS parameters be optimized for detecting this compound in complex biological samples?

Optimization involves:

- Collision Energy Tuning : Adjust collision-induced dissociation (CID) energy to maximize fragment ion yield (e.g., 20–30 eV) .

- Source Temperature and Gas Flow : Set the ion source temperature to 500°C and nebulizer gas flow to 50 L/h to enhance desolvation and signal stability .

- Dwell Time Adjustment : Allocate ≥50 ms per transition to ensure sufficient data points for peak integration in high-throughput setups .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in pharmacokinetic data between labeled and unlabeled terbinafine?

Inconsistencies may stem from differential protein binding or metabolic interference. Mitigation strategies include:

- Cross-Validation : Compare results with alternative detection methods (e.g., fluorescence spectroscopy) to confirm accuracy .

- Stability Studies : Assess this compound degradation under experimental conditions (e.g., pH, temperature) to rule out artifactual discrepancies .

- Pharmacokinetic Modeling : Use compartmental models to distinguish between true metabolic differences and analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.